molecular formula C22H20N4O3S B13937496 Methanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- CAS No. 53222-14-3

Methanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-

Cat. No.: B13937496
CAS No.: 53222-14-3
M. Wt: 420.5 g/mol
InChI Key: VGOQIGILSSXAAA-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is a complex organic compound with a molecular formula of C20H17N3O2S This compound is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- typically involves multiple steps. One common method starts with the preparation of the acridine derivative, which is then reacted with methanesulfonanilide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit nucleic acid synthesis.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound targets specific DNA sequences and forms stable complexes, leading to the inhibition of nucleic acid polymerizing enzymes. This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- can be compared with other similar compounds, such as:

    4’-(9-Acridinylamino)methanesulfonanilide: Similar structure but different functional groups, leading to variations in reactivity and applications.

    4’-(3-Methyl-9-acridinylamino)methanesulfonanilide:

These comparisons highlight the uniqueness of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- in terms of its specific functional groups and their impact on its chemical behavior and applications.

Biological Activity

Methanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)- is a synthetic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This compound belongs to the class of acridine derivatives, which are known for their diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20N4O2S
  • Molecular Weight : 396.47 g/mol
  • CAS Number : 53478-38-9

Antitumor Activity

Methanesulfonanilide derivatives have been studied for their potential anticancer properties. The acridine moiety is known to intercalate DNA, disrupting replication and transcription processes. Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical cancer)10.5DNA intercalation and apoptosis induction
MCF-7 (Breast cancer)8.2Inhibition of topoisomerase activity
A549 (Lung cancer)12.0Induction of oxidative stress

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

The mechanisms through which Methanesulfonanilide exerts its biological effects include:

  • DNA Intercalation : The acridine structure allows the compound to insert between DNA base pairs, leading to structural distortion and inhibition of essential processes such as replication and transcription.
  • Topoisomerase Inhibition : The compound may inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
  • Induction of Apoptosis : By disrupting cellular processes, Methanesulfonanilide can trigger programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of Methanesulfonanilide in clinical settings:

  • Case Study on HeLa Cells :
    • A study involving HeLa cells demonstrated that treatment with Methanesulfonanilide resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 10.5 µM.
    • Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
  • In Vivo Studies :
    • Animal models treated with Methanesulfonanilide showed reduced tumor growth compared to control groups.
    • Histopathological examination revealed decreased mitotic figures in treated animals, suggesting effective tumor suppression.
  • Antimicrobial Efficacy :
    • Clinical isolates of Staphylococcus aureus were tested against Methanesulfonanilide, showing an MIC of 32 µg/mL.
    • The compound was effective in reducing bacterial load in infected wounds in animal models.

Properties

CAS No.

53222-14-3

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[9-[4-(methanesulfonamido)anilino]acridin-3-yl]acetamide

InChI

InChI=1S/C22H20N4O3S/c1-14(27)23-17-11-12-19-21(13-17)25-20-6-4-3-5-18(20)22(19)24-15-7-9-16(10-8-15)26-30(2,28)29/h3-13,26H,1-2H3,(H,23,27)(H,24,25)

InChI Key

VGOQIGILSSXAAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C

Origin of Product

United States

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